molecular formula C26H22N4O2 B2540002 6-(3,4-Difluorobenzoyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1251629-76-1

6-(3,4-Difluorobenzoyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No. B2540002
M. Wt: 422.488
InChI Key: IUHOFVWUTXUWMY-UHFFFAOYSA-N
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Description

The compound 6-(3,4-Difluorobenzoyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a chemical entity that appears to be a derivative of pyrido[4,3-d]pyrimidine, a bicyclic structure composed of a pyrimidine ring fused to a pyridine ring. The presence of fluorine atoms suggests that it may have unique electronic properties due to the electronegativity of fluorine, which could influence its reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of related compounds, such as 7,8-dihydropyrimido[5,4-d]pyrimidines, has been reported to proceed via the treatment of 9-aryl-6-cyanopurines with primary amines, leading to a nucleophilic attack on the purine ring, followed by ring-opening and intramolecular cyclization . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions to introduce the difluorobenzoyl and fluorophenyl groups at the correct positions on the pyrido[4,3-d]pyrimidine scaffold.

Molecular Structure Analysis

While the exact molecular structure of 6-(3,4-Difluorobenzoyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is not provided, it can be inferred that the molecule would exhibit a complex structure due to the presence of multiple aromatic rings and substituents. The difluorobenzoyl and fluorophenyl groups would likely contribute to the overall molecular rigidity and could affect the electronic distribution within the molecule. The analysis of similar compounds using techniques such as 1H NMR, 13C NMR, and single X-ray crystallography has been instrumental in determining the precise arrangement of atoms within a molecule .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the fluorine atoms and the aromatic systems. Fluorine's high electronegativity could make the adjacent carbonyl group more electrophilic, potentially facilitating nucleophilic addition reactions. The pyrido[4,3-d]pyrimidine core may undergo various chemical transformations, such as nucleophilic attacks, ring-opening reactions, and intramolecular cyclizations, as observed in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(3,4-Difluorobenzoyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine would be influenced by its molecular structure. The presence of fluorine could increase the compound's lipophilicity, potentially affecting its solubility and permeability across biological membranes. The optical properties of related compounds, such as their UV–visible absorption and fluorescence emission, have been characterized, indicating that they possess medium-strong blue fluorescence-emitting ability . These properties could be relevant for applications in materials science or as fluorescent probes in biological systems.

Scientific Research Applications

Molecular Interaction and Supramolecular Assembly

The study by Wang et al. (2014) explores the formation of novel crystals with N-containing heterocycles, including pyrimidine derivatives. The research highlights the significant role of hydrogen bonds, especially N–H⋯O, O–H⋯O, and C–H⋯O, in assembling molecules into larger architectures. Notably, the C–H⋯F interactions, similar to those potentially involving the fluorine atoms in 6-(3,4-Difluorobenzoyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, are crucial for forming higher-order supramolecular structures, converting two-dimensional networks into three-dimensional ones (Wang et al., 2014).

Antitumor Activity

Research by Nie et al. (2014) on 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives, which share a structural resemblance to the compound , demonstrates potential antitumor activities. One of the compounds showed significant efficacy against BCG-823 cells compared to 5-fluorouracil, indicating the potential of fluoro-substituted pyrimidine derivatives in cancer treatment (Nie et al., 2014).

Anticonvulsant and Antidepressant Properties

Zhang et al. (2016) synthesized a series of pyrido[2,3-d]pyrimidine derivatives and evaluated their anticonvulsant and antidepressant activities. Compounds exhibited significant anticonvulsant activity, surpassing the reference drug carbamazepine, and potent antidepressant properties, comparable to fluoxetine. This suggests the therapeutic potential of pyrimidine derivatives in neurological disorders (Zhang et al., 2016).

Anti-inflammatory and Antinociceptive Effects

Alam et al. (2010) investigated thiazolo[3,2-a]pyrimidine derivatives for their anti-inflammatory and antinociceptive activities. Compounds showed significant effects in rat paw edema and thermal stimulus techniques, indicating the potential of pyrimidine derivatives for treating inflammation and pain (Alam et al., 2010).

Safety And Hazards

The safety and hazards of this compound are not explicitly mentioned in the search results. However, similar compounds have shown that they have specific safety and hazards4.


Future Directions

The future directions of this compound are not explicitly mentioned in the search results. However, similar compounds have shown that they have potential applications in the field of advanced electronic materials5.


Please note that the information provided is based on the available data and may not be fully accurate or complete. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

CAS RN

1251629-76-1

Product Name

6-(3,4-Difluorobenzoyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Molecular Formula

C26H22N4O2

Molecular Weight

422.488

IUPAC Name

2-(4-methylphenyl)-3-oxo-N-(1-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H22N4O2/c1-16-8-11-20(12-9-16)30-26(32)22-15-27-23-13-10-19(14-21(23)24(22)29-30)25(31)28-17(2)18-6-4-3-5-7-18/h3-15,17,29H,1-2H3,(H,28,31)

InChI Key

IUHOFVWUTXUWMY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC(C)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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